2-{[(3-Acetylphenyl)carbamoyl]amino}-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
2-{[(3-ACETYLANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and an appropriate aldehyde or ketone.
Introduction of the Acetylanilino Group: This step involves the acylation of an aniline derivative with acetic anhydride to form 3-acetylaniline.
Coupling Reaction: The acetylanilino group is then coupled with the thienopyridine core using a coupling reagent such as carbodiimide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-ACETYLANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{[(3-ACETYLANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[(3-ACETYLANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.
Acetylanilino Derivatives: Compounds with similar acetylanilino groups but different core structures.
Uniqueness
2-{[(3-ACETYLANILINO)CARBONYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N4O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(3-acetylphenyl)carbamoylamino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-3-23-8-7-14-15(10-23)27-18(16(14)17(20)25)22-19(26)21-13-6-4-5-12(9-13)11(2)24/h4-6,9H,3,7-8,10H2,1-2H3,(H2,20,25)(H2,21,22,26) |
InChI Key |
VXSFDXJMVIQSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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